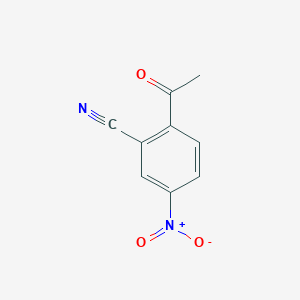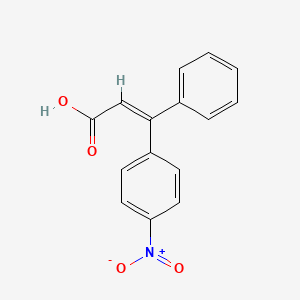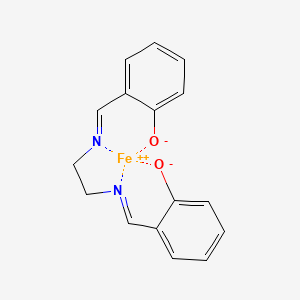
N,N'-Bis(salicylidene)ethylenediamineIron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(salicylidene)ethylenediamineIron(II) is a coordination compound formed by the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) ions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)ethylenediamineIron(II) can be synthesized by reacting N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution . The reaction typically involves mixing equimolar amounts of the ligand and the iron(II) salt, followed by stirring at room temperature for several hours. The resulting complex can be isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamineIron(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamineIron(II) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The iron(III) form can be reduced back to iron(II) using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylidene groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
Oxidation: The major product is N,N’-Bis(salicylidene)ethylenediamineIron(III).
Reduction: The major product is the original N,N’-Bis(salicylidene)ethylenediamineIron(II).
Substitution: The products depend on the nature of the substituting ligand.
Applications De Recherche Scientifique
N,N’-Bis(salicylidene)ethylenediamineIron(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N’-Bis(salicylidene)ethylenediamineIron(II) exerts its effects involves coordination of the iron center with the salicylidene groups, forming a stable complex. This complex can interact with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamineCobalt(II): Similar in structure but with cobalt instead of iron, this compound exhibits different redox properties and catalytic activities.
N,N’-Bis(salicylidene)ethylenediamineNickel(II): Another similar compound with nickel, known for its use in hydrogenation reactions.
Uniqueness
N,N’-Bis(salicylidene)ethylenediamineIron(II) is unique due to its specific redox properties and ability to form stable complexes with various substrates. Its versatility in catalysis and potential biological applications make it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C16H14FeN2O2 |
|---|---|
Poids moléculaire |
322.14 g/mol |
Nom IUPAC |
iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clé InChI |
AAJGISIJWYVWOG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


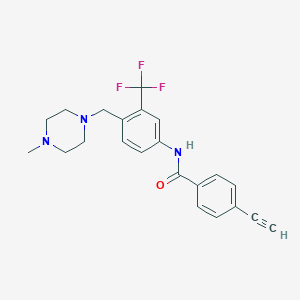
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

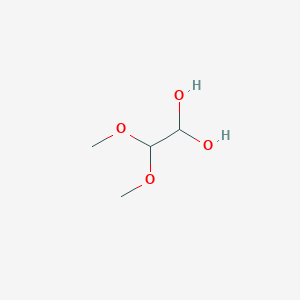
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)

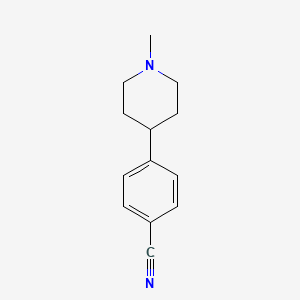
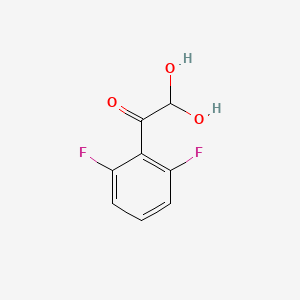
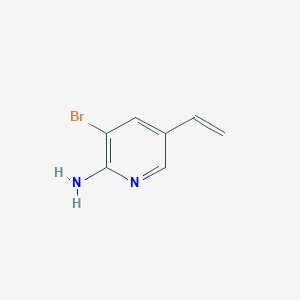

![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
